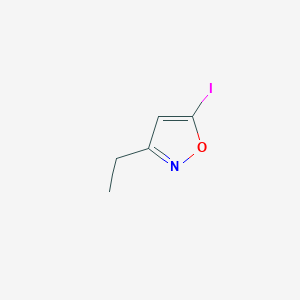

3-Ethyl-5-iodo-isoxazole

Descripción general

Descripción

3-Ethyl-5-iodo-isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen atom and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of an ethyl group at the third position and an iodine atom at the fifth position of the isoxazole ring. Isoxazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Métodos De Preparación

The synthesis of 3-Ethyl-5-iodo-isoxazole can be achieved through various synthetic routes. One common method involves the reaction of terminal alkynes with n-butyllithium (n-BuLi) followed by the addition of aldehydes. The resulting product is then treated with molecular iodine and hydroxylamine to form the desired isoxazole . Another approach involves the reaction of hydroximinoyl chlorides with iodinated terminal alkynes . These methods provide efficient and regioselective synthesis of 3,5-disubstituted isoxazoles.

Análisis De Reacciones Químicas

3-Ethyl-5-iodo-isoxazole undergoes various chemical reactions, including substitution, oxidation, and reduction. One notable reaction is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of the isoxazole with boron reagents in the presence of a palladium catalyst . This reaction is widely used for the formation of carbon-carbon bonds. Additionally, the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted isoxazoles .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

- Therapeutic Potential : Isoxazole derivatives, including 3-Ethyl-5-iodo-isoxazole, have shown promise as analgesics, anti-inflammatory agents, anticancer agents, antimicrobials, antivirals, anticonvulsants, antidepressants, and immunosuppressants .

- Mechanism of Action : The compound interacts with specific molecular targets such as enzymes and receptors, modulating various biological pathways. For instance, some derivatives inhibit enzymes involved in inflammation and cancer progression .

2. Organic Synthesis

- Building Block : this compound serves as a crucial intermediate in synthesizing more complex molecules. It facilitates the construction of diverse chemical libraries essential for drug discovery.

- Synthetic Routes : Common methods for synthesizing this compound include reactions involving terminal alkynes with n-butyllithium followed by aldehyde addition, leading to the formation of isoxazoles through treatment with iodine and hydroxylamine.

3. Biological Studies

- Antimicrobial Activity : Research indicates that isoxazole derivatives exhibit significant antimicrobial properties against various pathogens. In vitro studies have demonstrated effectiveness against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungi like Candida albicans.

- Case Study Example : A study evaluated the antimicrobial activity of several isoxazole derivatives, revealing significant inhibition of biofilm formation while maintaining low cytotoxicity toward fibroblast cells used in wound healing models.

Table 1: Summary of Biological Activities of this compound Derivatives

Case Studies

1. Antimicrobial Efficacy

- A study evaluated various isoxazole derivatives for their antimicrobial properties. Results indicated effective inhibition of biofilm formation against Staphylococcus aureus while demonstrating low cytotoxicity towards human fibroblast cells used in wound healing models.

2. Cytotoxicity in Cancer Research

- Another investigation focused on the cytotoxic effects of isoxazole derivatives on breast cancer cell lines. The study revealed that certain derivatives induced apoptosis through caspase activation and caused cell cycle arrest in the S and G2/M phases, highlighting their potential as therapeutic agents against cancer .

Mecanismo De Acción

The mechanism of action of 3-Ethyl-5-iodo-isoxazole is primarily related to its ability to interact with specific molecular targets. Isoxazoles can modulate various biological pathways by binding to enzymes, receptors, or other proteins. For example, some isoxazole derivatives have been shown to inhibit enzymes involved in inflammation and cancer progression . The presence of the iodine atom in this compound may enhance its binding affinity and selectivity towards certain targets, contributing to its biological activity.

Comparación Con Compuestos Similares

3-Ethyl-5-iodo-isoxazole can be compared with other isoxazole derivatives, such as 3,5-dimethylisoxazole and 3-phenyl-5-iodo-isoxazole. While these compounds share the isoxazole core structure, their substituents at different positions impart distinct chemical and biological properties . For instance, 3,5-dimethylisoxazole is known for its anti-inflammatory activity, whereas 3-phenyl-5-iodo-isoxazole exhibits potent anticancer properties

Actividad Biológica

3-Ethyl-5-iodo-isoxazole is a heterocyclic compound belonging to the isoxazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and various therapeutic potentials, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound features an ethyl group at the third position and an iodine atom at the fifth position of the isoxazole ring. The synthesis typically involves reactions with terminal alkynes and n-butyllithium, followed by treatment with molecular iodine and hydroxylamine to yield the desired product.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, modulating various biological pathways. Isoxazoles have been shown to inhibit enzymes involved in inflammation and cancer progression. For instance, some derivatives exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .

Antimicrobial Activity

Research indicates that isoxazole derivatives, including this compound, display significant antimicrobial properties against various pathogens. In vitro studies have demonstrated effectiveness against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungi like Candida albicans. These studies utilized methods such as minimal inhibitory concentration (MIC) assessments and biofilm reduction techniques .

Anticancer Properties

Isoxazoles have been extensively studied for their anticancer potential. For example, compounds containing isoxazole moieties have shown promising results in inhibiting the growth of several cancer cell lines. In one study, derivatives exhibited IC50 values ranging from 2.3 to 22.47 µM against various cancer cell lines, indicating strong antiproliferative effects . Table 1 summarizes the anticancer activity of selected isoxazole derivatives:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 5.0 |

| Compound B | HCT116 | 16.0 |

| Compound C | A549 | 11.05 |

| Compound D | MDA-MB-231 | 14.51 |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various isoxazole derivatives, including this compound. Results indicated that these compounds inhibited biofilm formation significantly while maintaining low cytotoxicity toward fibroblast cells used in wound healing models .

- Cytotoxicity in Cancer Research : Another investigation focused on the cytotoxic effects of isoxazole derivatives on breast cancer cell lines. The study found that certain derivatives induced apoptosis through caspase activation and caused cell cycle arrest in the S and G2/M phases, highlighting their potential as therapeutic agents against cancer .

Propiedades

IUPAC Name |

3-ethyl-5-iodo-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6INO/c1-2-4-3-5(6)8-7-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYZHPZAABZVAQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.